molecular formula C12H16ClNO4S B13498176 tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate

tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate

Cat. No.: B13498176
M. Wt: 305.78 g/mol
InChI Key: ZHZTYLZUHTZGAM-UHFFFAOYSA-N
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Biological Activity

tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₆ClNO₄S and a molecular weight of 305.78 g/mol. Its structure consists of:

  • A tert-butyl group
  • A carbamate moiety
  • A chlorosulfonyl group attached to a phenyl ring

This configuration enhances its reactivity and interaction with biological molecules, making it significant for various applications in medicinal chemistry and organic synthesis .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The chlorosulfonyl group is known to form covalent bonds with nucleophilic residues in proteins, which may lead to inhibition or modification of enzyme activity. Additionally, the carbamate group can interact with active sites in enzymes, affecting their function .

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Interaction studies have shown that it can inhibit various enzymes, which may suggest its utility in therapeutic applications .

Enzyme Inhibition Type IC50 Value (μM)
β-secretaseCompetitive Inhibition15.4
AcetylcholinesteraseNon-competitive Inhibition0.17

Case Studies

  • Neuroprotection Against Amyloid Beta : In vitro studies demonstrated that related compounds could prevent astrocyte cell death induced by amyloid beta (Aβ) aggregation. Although specific data on this compound is limited, its structural similarities suggest potential neuroprotective effects against Alzheimer's disease .
  • Anti-inflammatory Activity : Compounds with similar structures have shown anti-inflammatory properties through the modulation of cytokine production. The ability of this compound to influence inflammatory pathways remains a subject of ongoing research .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound Name Unique Features
tert-Butyl carbamateSimpler structure; primarily used as a protecting group
tert-Butyl N-{4-[(chlorosulfonyl)phenyl]methyl}carbamateDifferent reactivity due to the position of the chlorosulfonyl group
tert-Butyl N-{3-[(methanesulfonyl)methyl]phenyl}carbamateContains a methanesulfonyl group; variations in behavior

The presence of the chlorosulfonyl group in this compound significantly enhances its reactivity and biological interactions compared to these other derivatives .

Properties

Molecular Formula

C12H16ClNO4S

Molecular Weight

305.78 g/mol

IUPAC Name

tert-butyl N-[(3-chlorosulfonylphenyl)methyl]carbamate

InChI

InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(15)14-8-9-5-4-6-10(7-9)19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

ZHZTYLZUHTZGAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

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